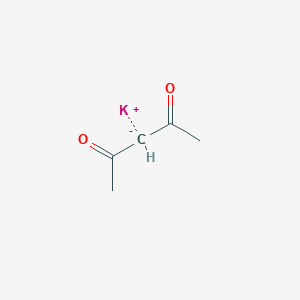
Pentane-2,4-dione, monopotassium salt
Overview
Description
Pentane-2,4-dione, monopotassium salt, also known as potassium acetylacetonate, is an organometallic compound with the molecular formula C5H7KO2. It is a derivative of pentane-2,4-dione, where one of the hydrogen atoms is replaced by a potassium ion. This compound is commonly used as a ligand in coordination chemistry and has applications in various fields such as catalysis, material science, and pharmaceuticals .
Mechanism of Action
Target of Action
Pentane-2,4-dione, monopotassium salt, also known as Potassium Acetylacetonate, is a chemical compound with a wide range of applications. It has been used as a fluorogenic probe for the dipeptidyl peptidase-4 enzyme inhibitor .
Mode of Action
It is known that ketones, such as pentane-2,4-dione, are reactive with many acids and bases, liberating heat and flammable gases (eg, H2) . This reactivity can lead to various chemical reactions, depending on the specific targets and the environment.
Pharmacokinetics
It has been used as a probe in pharmaceutical and biological matrices, suggesting that it may have some bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Potassium Acetylacetonate. For instance, its reactivity with acids and bases can lead to the liberation of heat and flammable gases, which could be influenced by factors such as temperature and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentane-2,4-dione, monopotassium salt can be synthesized through the reaction of pentane-2,4-dione with potassium hydroxide. The reaction typically takes place in an aqueous or alcoholic solution, where the potassium hydroxide deprotonates the pentane-2,4-dione, forming the monopotassium salt. The reaction can be represented as follows:
C5H8O2+KOH→C5H7KO2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where pentane-2,4-dione is mixed with potassium hydroxide under controlled temperature and pressure conditions. The reaction mixture is then filtered to remove any impurities, and the product is crystallized and dried to obtain the pure monopotassium salt .
Chemical Reactions Analysis
Types of Reactions
Pentane-2,4-dione, monopotassium salt undergoes various types of chemical reactions, including:
Coordination Reactions: It acts as a ligand, forming complexes with transition metals.
Substitution Reactions: The potassium ion can be replaced by other metal ions.
Oxidation and Reduction Reactions: It can participate in redox reactions, especially when coordinated with metal ions.
Common Reagents and Conditions
Coordination Reactions: Commonly involve metal salts such as nickel(II) chloride or cobalt(III) nitrate in aqueous or alcoholic solutions.
Substitution Reactions: Typically involve other metal salts like sodium chloride or lithium chloride.
Oxidation and Reduction Reactions: Often involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Coordination Reactions: Formation of metal complexes such as nickel(II) acetylacetonate or cobalt(III) acetylacetonate.
Substitution Reactions: Formation of salts with different metal ions.
Oxidation and Reduction Reactions: Formation of oxidized or reduced forms of the compound, depending on the reagents used.
Scientific Research Applications
Pentane-2,4-dione, monopotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its potential use in biological assays and as a stabilizing agent for enzymes.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and coordination polymers
Comparison with Similar Compounds
Similar Compounds
Pentane-2,4-dione (Acetylacetone): The parent compound, which lacks the potassium ion.
Sodium Acetylacetonate: Similar to the monopotassium salt but with a sodium ion instead of potassium.
Lithium Acetylacetonate: Similar to the monopotassium salt but with a lithium ion.
Uniqueness
Pentane-2,4-dione, monopotassium salt is unique due to its specific coordination properties with potassium ions, which can influence the stability and reactivity of the resulting metal complexes. Compared to its sodium and lithium counterparts, the potassium salt often exhibits different solubility and reactivity profiles, making it suitable for specific applications in catalysis and material science .
Properties
IUPAC Name |
potassium;pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7O2.K/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARGEQHDZDMUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17272-66-1 (Parent) | |
| Record name | Pentane-2,4-dione, monopotassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019393114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40173005 | |
| Record name | Pentane-2,4-dione, monopotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19393-11-4 | |
| Record name | Potassium acetylacetonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19393-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane-2,4-dione, monopotassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019393114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2, ion(1-), potassium | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane-2,4-dione, monopotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentane-2,4-dione, monopotassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the crystal structure of potassium acetylacetonate hemihydrate?
A1: Potassium acetylacetonate hemihydrate (KC5H7O2·1/2H2O) crystallizes in the triclinic system with the space group P\bar1. The unit cell dimensions are a=10.86 Å, b=8.74 Å, c=7.45 Å, α=90.5°, β=95.8°, and γ=91.9°, with four formula units per unit cell (Z=4) []. The structure shows each potassium ion coordinated to seven oxygen atoms, six from four surrounding acetylacetonate anions and one from a water molecule.
Q2: Does potassium acetylacetonate exhibit any interesting dielectric properties?
A3: Yes, potassium acetylacetonate displays a peak in its dielectric constant and dielectric loss at a critical temperature (Tc) of 313 K []. X-ray analysis reveals a phase transition at this temperature, with the compound shifting from an orthorhombic to a triclinic structure.
Q3: How is potassium acetylacetonate employed in the synthesis of polymeric metallomesogens?
A5: Potassium acetylacetonate plays a crucial role in synthesizing a novel acrylate monomer, a precursor to polymeric metallomesogens. This monomer is obtained by first reacting an azobenzene ligand with [Pd(PhCN)2Cl2] to form a chloro-bridged dinuclear cyclopalladated derivative. Subsequently, treatment with potassium acetylacetonate yields the desired acrylate monomer. This monomer can then undergo free radical polymerization to produce the final polymer [].
Q4: Can you describe the use of potassium acetylacetonate in synthesizing unsymmetrical phthalocyanines?
A6: Potassium acetylacetonate is instrumental in synthesizing monomeric palladium complexes from unsymmetrical metallophthalocyanines. The process begins with cyclopalladation using [Pd(PhCN)2Cl2], resulting in bis-μ-chloro-bridged dimers. Subsequently, refluxing these dimers with potassium acetylacetonate yields the corresponding monomers, which are then purified and characterized [].
Q5: Are there any studies on the analytical methods used to characterize potassium acetylacetonate?
A8: While the provided research highlights the use of X-ray diffraction for structural analysis [, ] and spectroscopic techniques like UV-vis and infrared spectroscopy for characterizing metal complexes containing acetylacetonate ligands [], there's limited information on specific analytical methods dedicated to potassium acetylacetonate itself.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



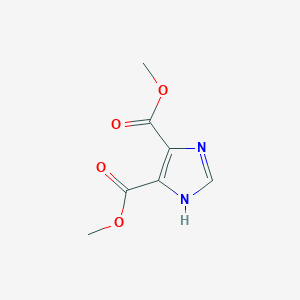

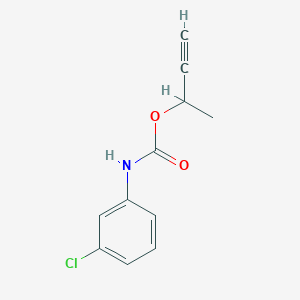
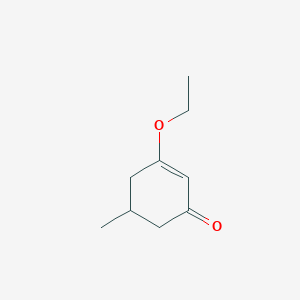

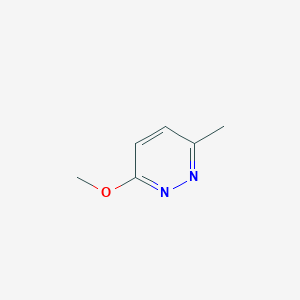


![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)




